molecular formula C21H15F3N4OS B2475430 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-42-0

3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

カタログ番号: B2475430
CAS番号: 1114909-42-0
分子量: 428.43
InChIキー: FXHVDQZJUOKJCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing (trifluoromethyl) elements, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

特性

IUPAC Name

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c1-13-2-4-14(5-3-13)17-10-11-19(27-26-17)30-12-18-25-20(28-29-18)15-6-8-16(9-7-15)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHVDQZJUOKJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16F3N4S
  • Molecular Weight : 374.38 g/mol
  • CAS Number : 477857-06-0

The structural features of this compound include a pyridazine ring, a sulfanyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The oxadiazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds containing the 1,3,4-oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines by targeting critical enzymes involved in cell proliferation and survival .
    • Specific mechanisms include the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play vital roles in DNA synthesis and epigenetic regulation, respectively .
  • Antimicrobial Properties :
    • Compounds with similar structural features have demonstrated antimicrobial activity. The presence of trifluoromethyl groups has been associated with enhanced lipophilicity, which may improve cellular uptake and bioactivity against bacterial strains .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that derivatives of oxadiazole exhibit IC50 values in micromolar ranges against various cancer cell lines, indicating potent cytotoxic effects. For example, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cells with promising results .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the oxadiazole ring can lead to variations in potency and selectivity towards cancer cells .

Data Tables

Biological Activity Target Effect Reference
AnticancerThymidylate SynthaseInhibition
AnticancerHDACInhibition
AntimicrobialVarious Bacterial StrainsGrowth Inhibition

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name Substituents on Pyridazine/Oxadiazole Functional Groups Key Differences Reference
Target Compound 3-(4-Methylphenyl), 6-sulfanyl-oxadiazole Sulfanyl, CF₃, methylphenyl Reference structure
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-(3-Methoxyphenyl), 3-(CF₃-phenyl) Methoxy, CF₃ (meta positions) Meta substitution vs. para; methoxy vs. methyl
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Sulfonate, sulfamoylphenyl Sulfonate, oxo-pyridazine Sulfonate vs. sulfanyl; oxo group
6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone Triazole, ethoxy, benzylsulfanyl Triazole, ethoxy, benzylsulfanyl Triazole vs. oxadiazole; ethoxy
GPR119 Agonists (e.g., EP 1 808 168 B1 derivatives) Piperidinyl, isopropyl-oxadiazole Piperidine, sulfonyl, nitrile Additional piperidine ring; nitrile
Key Observations:

Substituent Position Effects: The target compound’s para-substituted methyl and trifluoromethyl groups contrast with the meta-substituted methoxy and trifluoromethyl groups in its analog from . Para substitution often enhances steric accessibility for target binding, while methoxy groups increase electron density compared to methyl .

Heterocyclic Core Variations :

  • Replacing the oxadiazole with a triazole () introduces additional hydrogen-bonding capacity but reduces the electron-deficient character of the ring, altering interactions with biological targets .
  • Piperidine-containing oxadiazole derivatives () demonstrate how fused rings enhance structural complexity and modulate pharmacokinetic profiles (e.g., metabolic stability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。